molecular formula C10H11BrO2 B12544342 Benzenepropanal, 2-bromo-5-methoxy-

Benzenepropanal, 2-bromo-5-methoxy-

Cat. No.: B12544342
M. Wt: 243.10 g/mol
InChI Key: HJMPBKZPGSZVOQ-UHFFFAOYSA-N
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Description

Benzenepropanal, 2-bromo-5-methoxy- is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzene, featuring a bromine atom and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 2-bromo-5-methoxy- typically involves the bromination of a methoxy-substituted benzene derivative. One common method is the bromination of 2-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of Benzenepropanal, 2-bromo-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Mechanism of Action

The mechanism of action of Benzenepropanal, 2-bromo-5-methoxy- involves its interaction with various molecular targetsThe aldehyde group can undergo oxidation or reduction, leading to the formation of carboxylic acids or alcohols, respectively .

Properties

IUPAC Name

3-(2-bromo-5-methoxyphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-9-4-5-10(11)8(7-9)3-2-6-12/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPBKZPGSZVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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